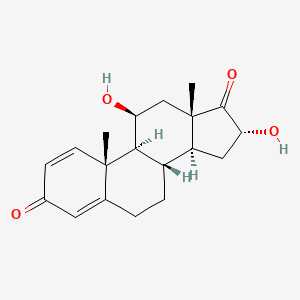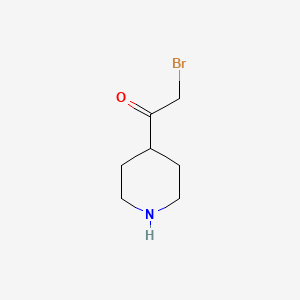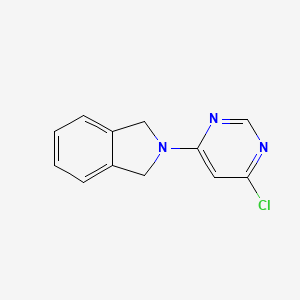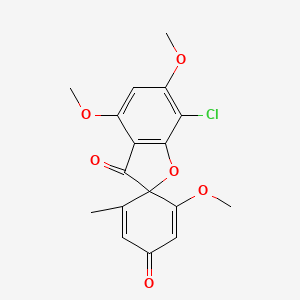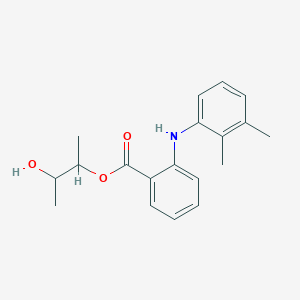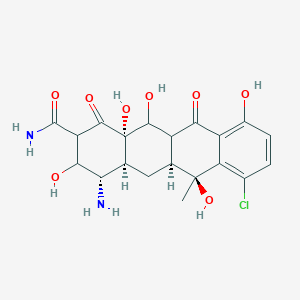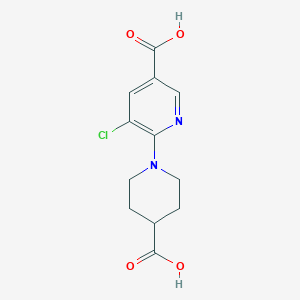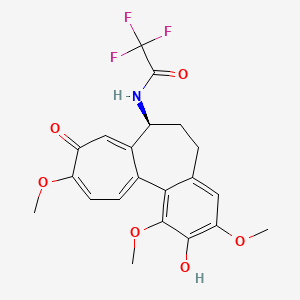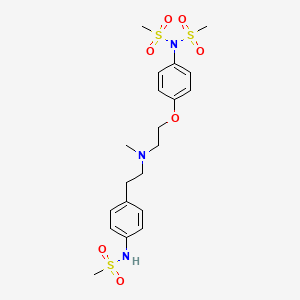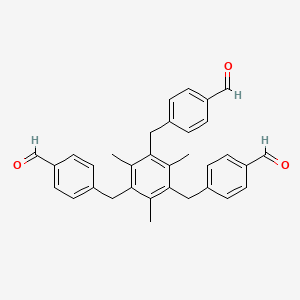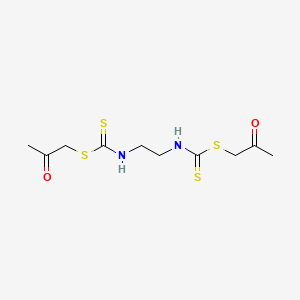
Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) is a chemical compound known for its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) typically involves the reaction of ethylene-1,2-diamine with carbon disulfide and 2-oxopropyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamodithioate group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
化学反应分析
Types of Reactions
Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted carbamodithioates, depending on the specific reaction conditions and reagents used.
科学研究应用
Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and polymers.
作用机制
The mechanism of action of Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-Nitroso-bis(2-oxopropyl)amine: Known for its carcinogenic properties and used in cancer research.
N-Nitroso-bis(2-hydroxypropyl)amine: Another related compound with similar chemical properties but different biological activities.
Uniqueness
Bis(2-oxopropyl)-ethylene-1,2-bis(carbamodithioate) is unique due to its specific structure, which allows it to form stable complexes with metal ions and undergo a variety of chemical reactions. This versatility makes it valuable in multiple research and industrial applications, distinguishing it from other similar compounds.
属性
分子式 |
C10H16N2O2S4 |
|---|---|
分子量 |
324.5 g/mol |
IUPAC 名称 |
2-oxopropyl N-[2-(2-oxopropylsulfanylcarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C10H16N2O2S4/c1-7(13)5-17-9(15)11-3-4-12-10(16)18-6-8(2)14/h3-6H2,1-2H3,(H,11,15)(H,12,16) |
InChI 键 |
NABXEQNTQXOVFW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CSC(=S)NCCNC(=S)SCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


